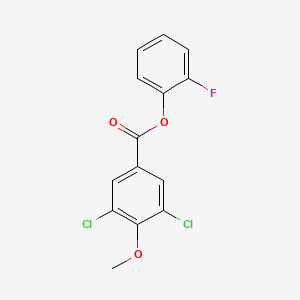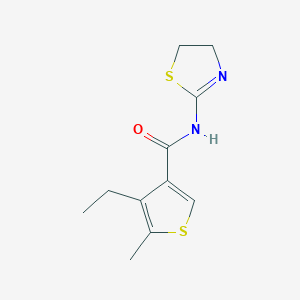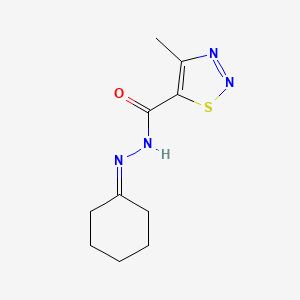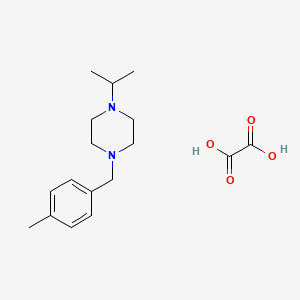![molecular formula C20H24O4 B4957936 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4957936.png)
4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde, also known as DMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of aldehydes and is synthesized through a multistep process.
Mecanismo De Acción
The exact mechanism of action of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the NF-kappaB pathway, which is involved in the regulation of cell growth and survival. In Alzheimer's disease research, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In inflammation research, this compound has been shown to inhibit the MAPK pathway, which is involved in the regulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different diseases. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta accumulation, improve cognitive function, and reduce oxidative stress. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments include its potential therapeutic applications, its ability to inhibit multiple pathways, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water, its low stability under certain conditions, and its relatively low yield in the synthesis process.
Direcciones Futuras
There are several future directions for the research on 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde. Firstly, further studies are needed to fully understand the mechanism of action of this compound in different diseases. Secondly, more efficient synthesis methods need to be developed to increase the yield of this compound. Thirdly, the potential side effects and toxicity of this compound need to be investigated in more detail. Finally, clinical trials need to be conducted to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. The synthesis of this compound involves a multistep process, and its mechanism of action is believed to act through multiple pathways. This compound has been shown to have various biochemical and physiological effects in different diseases, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the research on this compound, including further studies on its mechanism of action, more efficient synthesis methods, investigation of its potential side effects and toxicity, and clinical trials to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde involves a multistep process that starts with the conversion of 2,5-dimethylphenol to 4-(2,5-dimethylphenoxy)butan-1-ol through an alkylation reaction. This intermediate is then oxidized to 4-(2,5-dimethylphenoxy)butanal, which is further reacted with 3-methoxybenzyl alcohol to yield this compound. The overall yield of this process is around 30%.
Aplicaciones Científicas De Investigación
4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Propiedades
IUPAC Name |
4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-15-6-7-16(2)19(12-15)24-11-5-4-10-23-18-9-8-17(14-21)13-20(18)22-3/h6-9,12-14H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMICWHQXGTDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)

![ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B4957895.png)
![3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4957897.png)

![4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B4957926.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4957929.png)

![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4957945.png)
![6-{[(3-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4957951.png)

